N,N'-Dimethylethylenediamine
Overview
Description
Synthesis Analysis
N,N'-Dimethylethylenediamine is synthesized through multiple pathways, including the reaction of ethylenediamine with dimethyl sulfate or through more refined methods involving the use of specific catalyst systems for targeted functionalization. For instance, the compound has been synthesized via a Staudinger reaction involving N,N'-dimethyl-N,N'-bis(diphenylphosphino)ethylenediamine and phosphoryl azide, showcasing the versatility of its synthesis routes (Balakrishna et al., 2001).
Molecular Structure Analysis
The molecular structure of N,N'-Dimethylethylenediamine and its derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal detailed insights into the geometrical configuration of the molecule and its derivatives, facilitating the understanding of its reactivity and interaction with other molecules. For example, a study involving the structural analysis of a cis-dioxomolybdenum(VI) complex with a derivative of N,N'-Dimethylethylenediamine provides valuable information on its coordination behavior and molecular geometry (Jong-Wan Lim et al., 2002).
Chemical Reactions and Properties
N,N'-Dimethylethylenediamine participates in a wide range of chemical reactions, including complexation reactions with metals, synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. Its chemical properties are exploited in the synthesis of metal complexes, illustrating its ability to act as a bidentate ligand and form stable chelates with transition metals. For example, its use in the direct template syntheses of Cu(II)/Cr(III) complexes highlights its versatility and utility in preparing heterometallic complexes (Nikitina et al., 2009).
Scientific Research Applications
Supramolecular Chemistry and Paramagnetism : DMEDA and its derivatives are used in preparing new heterometallic Cu(II)/Cr(III) complexes, which exhibit Curie-Weiss paramagnetic behavior. These complexes contribute to the development of supramolecular architectures (Nikitina et al., 2009).
Polymer Synthesis : In a reaction with cyclic phosphonitrilic halides, DMEDA produces spiro halogenophosphonitrilic imidazolidines and polymeric materials. This process has potential applications in the synthesis of new polymers (Chivers & Hedgeland, 1972).
Organic Electronics and Catalysis : Cobalt(III) complexes containing DMEDA demonstrate promising absorption and circular dichroism spectra. These properties are relevant for applications in organic electronics and catalysis (Akamatsu & Shimura, 1978).
Organic Synthesis : The 10-membered diamide disulfide ring synthesized from N,N'-[Dimethyl-(2,2'-dithiobisacetyl)]ethylenediamine shows potential for various applications in organic synthesis (Maharajh et al., 1997).
CO2 Adsorption and Gas Purification : DMEDA decorated Cu-BTC improves CO2 adsorption performance and stability under various flue gas components, showing better resistance to SO2/NO attacks. This is significant for environmental applications, particularly in gas purification technologies (Song et al., 2019).
Coordination Chemistry : DMEDA reacts with (CO)5Mo(PPh2Cl) to produce mixed donor (P,N) chelate complexes. These reactions have implications in the study of metal-ligand interactions and coordination chemistry (Gray & Kraihanzel, 1980).
Chemical Synthesis Methods : A one-step process has been developed for preparing derivatives of DMEDA using sulfur and N, indicating its versatility in chemical synthesis (Maier, 1970).
Spectroscopy and Structural Analysis : Infrared absorption spectroscopy of DMEDA aids in elucidating the bonding and structure of cellulose-diamine complexes, crucial for the study of such complexes (Segal' & Eggerton, 1961).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N'-dimethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKFRMCSXWQSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058730 | |
Record name | N,N'-Dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058730 | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylethylenediamine | |
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Vapor Pressure |
20.6 [mmHg] | |
Record name | Dimethylethylenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13209 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N'-Dimethylethylenediamine | |
CAS RN |
110-70-3 | |
Record name | N,N′-Dimethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.450 | |
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Record name | N,N'-DIMETHYLETHANE-1,2-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBC5EX42TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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